2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione
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Overview
Description
2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione is an organic compound with a complex structure It is a derivative of 1,3-diketones, characterized by the presence of two methoxyphenyl groups and a chlorine atom attached to the central propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione typically involves the reaction of 1,3-bis(4-methoxyphenyl)propane-1,3-dione with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{OC}_6\text{H}_4\text{CO)}_2\text{CH}_2 + \text{SOCl}_2 \rightarrow \text{(CH}_3\text{OC}_6\text{H}_4\text{CO)}_2\text{CCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Condensation Reactions: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Scientific Research Applications
2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Lacks the chlorine atom, leading to different reactivity and applications.
2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
1,3-Bis(4-hydroxyphenyl)propane-1,3-dione: Contains hydroxyl groups instead of methoxy groups, leading to different hydrogen bonding and solubility properties.
Uniqueness
The presence of the chlorine atom in 2-Chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione imparts unique reactivity, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-chloro-1,3-bis(4-methoxyphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-13-7-3-11(4-8-13)16(19)15(18)17(20)12-5-9-14(22-2)10-6-12/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIOAKOVCQDQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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